molecular formula C10H9ClF3N B13560577 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

Cat. No.: B13560577
M. Wt: 235.63 g/mol
InChI Key: XMHYAKGNNCZFFL-UHFFFAOYSA-N
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Description

2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine is an organic compound with the molecular formula C10H9ClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group and the cyclobutyl ring in its structure makes it a unique compound with interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine typically involves the reaction of 2-chloropyridine with a trifluoromethylcyclobutyl reagent under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents, providing a mild and functional group-tolerant environment .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process is designed to be environmentally benign and cost-effective, ensuring the scalability of production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the cyclobutyl ring contribute to its unique chemical properties, affecting its reactivity and interactions with other molecules .

Biological Activity

2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine is a chemical compound with the molecular formula C10H9ClF3N and a molecular weight of 235.63 g/mol. It features a unique structure that combines a pyridine ring with a chloro substituent and a cyclobutyl group containing a trifluoromethyl moiety. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein interactions.

The presence of both chloro and trifluoromethyl groups significantly influences the compound's reactivity and biological interactions. The trifluoromethyl group is known to enhance lipophilicity, which can improve membrane permeability and bioavailability in biological systems, making it a candidate for various pharmacological applications.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. The compound's structural features allow it to modulate the activity of specific enzymes or receptors, potentially leading to therapeutic applications in various diseases. For instance, compounds with similar structures have been shown to inhibit kinases, which play crucial roles in cell signaling pathways .

Case Studies

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds like this compound. The following table summarizes the structural features of related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-5-(trifluoromethyl)pyridinePyridine ring with trifluoromethyl at position 5Lacks cyclobutyl group
2-Chloro-6-(trifluoromethyl)pyridinePyridine ring with trifluoromethyl at position 6No cyclobutyl; simpler structure
3-Chloro-6-(trifluoromethyl)pyridinePyridine ring with trifluoromethyl at position 6Different chlorination pattern

The unique combination of cyclobutyl and trifluoromethyl groups in this compound provides distinct reactivity compared to its analogs, enhancing its potential applications in both chemical synthesis and biological studies.

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

InChI

InChI=1S/C10H9ClF3N/c11-8-6-7(2-5-15-8)9(3-1-4-9)10(12,13)14/h2,5-6H,1,3-4H2

InChI Key

XMHYAKGNNCZFFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=NC=C2)Cl)C(F)(F)F

Origin of Product

United States

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